molecular formula C18H19FN2OS B4052491 N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide

N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B4052491
M. Wt: 330.4 g/mol
InChI Key: KRWHBWJQXCXLRG-UHFFFAOYSA-N
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Description

N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

Antitumor Applications

Synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which share a structural resemblance with N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide, have been developed. These compounds are potently cytotoxic in vitro against certain human breast cancer cell lines but inactive against other types of cancer cells. This highlights the potential of such compounds for selective antitumor applications. One compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, demonstrated potent broad-spectrum activity in the NCI cell panel, making it a focus of pharmaceutical and preclinical development (Hutchinson et al., 2001).

Prodrug Development for Enhanced Bioavailability

To overcome the limitations posed by the lipophilicity of benzothiazoles, amino acid conjugation has been utilized, leading to the creation of water-soluble, chemically stable prodrugs. These prodrugs rapidly revert to their parent amine in vivo, showing that this strategy can effectively manage the bioavailability and potentially toxic side effects of such compounds. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is highlighted as suitable for clinical evaluation, demonstrating the feasibility of prodrug strategies in enhancing the therapeutic index of antitumor agents (Bradshaw et al., 2002).

Mechanistic Insights and DNA Adduct Formation

Investigations into 2-(4-aminophenyl)benzothiazoles, structurally similar to N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide, reveal the formation of DNA adducts in sensitive tumor cells both in vitro and in vivo. This suggests a potential mechanism of action for the antitumor activity of these compounds, involving cytochrome P450 1A1-dependent production of reactive electrophilic species. The formation of DNA adducts within sensitive tumor cells points towards a targeted approach to cancer therapy, offering a promising avenue for the development of novel anticancer agents (Leong et al., 2003).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-(2-butan-2-ylphenyl)thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in

Properties

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c1-3-12(2)13-8-5-7-11-16(13)20-18(23)21-17(22)14-9-4-6-10-15(14)19/h4-12H,3H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWHBWJQXCXLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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